molecular formula C14H14N2O2S B1425040 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1286732-80-6

6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1425040
CAS No.: 1286732-80-6
M. Wt: 274.34 g/mol
InChI Key: LHOCEAFHKYKZNO-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol . This compound is characterized by the presence of a benzo[d]thiazole core, which is substituted with an ethoxy group at the 6-position and an N-(furan-2-ylmethyl) group at the 2-position.

Preparation Methods

The synthesis of 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the reaction of 6-ethoxybenzo[d]thiazol-2-amine with furan-2-carbaldehyde under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed .

Chemical Reactions Analysis

6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in inflammatory processes .

Comparison with Similar Compounds

6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-ethoxy-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h3-8H,2,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOCEAFHKYKZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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